4-benzoyl-N,N-diethylbenzamide
Description
Properties
CAS No. |
67055-76-9 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-benzoyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C18H19NO2/c1-3-19(4-2)18(21)16-12-10-15(11-13-16)17(20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
ADSJIDIMDOQATJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Research Context and Fundamental Principles of Benzoyl N,n Diethylbenzamide Chemistry
Evolution of Benzamide (B126) Chemistry in Modern Organic Synthesis
The amide bond is a cornerstone of chemical and biological structures, and its synthesis is a fundamental transformation in organic chemistry. mdpi.com Benzamides, as a class of aromatic amides, are integral to materials science and serve as crucial intermediates in the synthesis of various biologically active molecules. mdpi.comrsc.org
Historically, the preparation of benzamides relied on straightforward, yet often harsh, methods. These include the hydrolysis of benzonitriles and the reaction of benzoyl chloride with ammonia (B1221849) or ammonium (B1175870) carbonate. google.com A common laboratory-scale synthesis involves the simple condensation of an amine, such as diethylamine (B46881), with benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct. orgsyn.orgprepchem.com
Modern organic synthesis has driven the evolution of benzamide preparation toward more efficient, selective, and milder conditions. This progression is marked by the development of sophisticated catalytic systems. Palladium-catalyzed reactions, for instance, have emerged as powerful tools. rsc.org Methodologies such as the aminocarbonylation of aryl halides, or a one-pot sequence involving cyanation followed by in-situ hydration, allow for the construction of primary benzamides from readily available starting materials. rsc.org Concurrently, research into novel catalytic materials, such as metal-organic frameworks (MOFs), is exploring new avenues for promoting amide bond formation and transformation under heterogeneous conditions. researchgate.net
Strategic Importance of Benzoyl-Substituted Benzamide Architectures in Chemical Research
Benzamide-containing structures are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. researchgate.netresearchgate.net This versatility makes them valuable starting points for drug discovery programs. Differently substituted benzamides have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netnih.gov
The specific architecture of benzoyl-substituted benzamides, such as 4-benzoyl-N,N-diethylbenzamide, holds strategic importance as a key building block in multi-step syntheses. The ketone linkage and the tertiary amide provide distinct points for further chemical modification. Research has shown that related structures serve as crucial intermediates in the preparation of more complex molecules, particularly those targeting biological systems. For example, 4-(3′-Methoxybenzoyl)-N,N-diethylbenzamide is known as an intermediate in the synthesis of opioid receptor ligands. scbt.com This highlights the role of the benzoyl-benzamide core in constructing molecules with precise three-dimensional shapes required for specific biological interactions.
Table 2: Research Applications of Substituted Benzamide Scaffolds
| Research Area | Example Application |
|---|---|
| Enzyme Inhibition | Development of tyrosinase inhibitors and histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net |
| Receptor Ligands | Synthesis of intermediates for opioid receptor ligands. scbt.comnih.gov |
| Antimicrobial Agents | Design of new derivatives with antibacterial and antifungal properties. mdpi.comnanobioletters.com |
| Anti-inflammatory Agents | Synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. researchgate.net |
Methodological Approaches Driving Advancements in Benzoyl-N,N-diethylbenzamide Investigations
The synthesis of this compound and its analogues benefits from a range of methodological approaches, from classical reactions to modern catalytic transformations.
Classical Amidation: The most fundamental approach to forming the N,N-diethylbenzamide moiety is the acylation of diethylamine with an activated benzoic acid derivative. prepchem.com Typically, this involves reacting 4-benzoylbenzoyl chloride with diethylamine. This method is direct and often high-yielding.
Modern Synthetic Methods: Advances in synthetic chemistry have provided more nuanced and powerful tools for constructing and modifying these architectures.
Mitsunobu Reaction: A non-classical application of the Mitsunobu reaction has been developed for the synthesis of N,N-diethylbenzamides directly from benzoic acids and diethylamine. nih.gov This method avoids the need to first prepare an acid chloride and proceeds under mild conditions. nih.gov
Organometallic Coupling: The benzoyl-substituted framework can be constructed using organometallic chemistry. One reported procedure involves the reaction of an organolithium reagent with a pre-formed 4-iodo-N,N-diethylbenzamide, demonstrating a powerful C-C bond-forming strategy. nih.gov
Palladium-Catalyzed Reactions: As mentioned, palladium catalysis is a mainstay of modern synthesis. For benzamides, this can involve the carbonylation of aryl halides in the presence of an amine or a one-pot cyanation-hydration sequence from an aryl bromide to generate the amide group. rsc.org
C-H Activation: A frontier of synthetic methodology is the direct functionalization of C-H bonds. Research has demonstrated that the N,N-diethylbenzamide core can undergo rhodium-catalyzed C-H activation and subsequent olefination, allowing for the introduction of complex substituents at the ortho position of the benzene (B151609) ring. orgsyn.org This approach offers high atom economy and enables the modification of the benzamide scaffold in novel ways. orgsyn.orgacs.org
Table 3: Selected Synthetic Methodologies for Benzamide Architectures
| Method | Description |
|---|---|
| Classical Acylation | Reaction of an amine with an activated carboxylic acid (e.g., benzoyl chloride). prepchem.com |
| Mitsunobu Reaction | Direct conversion of a benzoic acid and an amine to a benzamide using reagents like DIAD and PPh₃. nih.gov |
| Organolithium Chemistry | C-C bond formation via reaction of an organolithium species with an aryl halide precursor. nih.gov |
Advanced Synthetic Methodologies for 4 Benzoyl N,n Diethylbenzamide and Analogous Structures
Directed C-H Functionalization Strategies for ortho-Acylation
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach is highly atom-economical and can significantly shorten synthetic sequences. For the synthesis of ortho-acylated benzamides, several transition metal-catalyzed methods have been developed.
Palladium-Catalyzed Decarboxylative Pathways
Palladium catalysis has been successfully employed for the ortho-acylation of tertiary benzamides through a decarboxylative coupling strategy. This method utilizes α-oxocarboxylic acids as acylating agents, which undergo decarboxylation to generate an acyl radical or a related reactive species that then couples with the benzamide (B126) substrate. The N,N-diethylamide group acts as a directing group, facilitating the C-H activation at the ortho position.
A notable example is the reaction of N,N-diethylbenzamide with arylglyoxylic acids in the presence of a palladium catalyst. The reaction typically employs a palladium salt, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), and an oxidant, like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE). These reactions proceed with high monoacylation selectivity, affording the desired ortho-acylated benzamides in good to excellent yields. The scope of this reaction is broad, tolerating a variety of substituents on both the benzamide and the arylglyoxylic acid.
| Entry | Benzamide Substrate | Arylglyoxylic Acid | Product | Yield (%) |
| 1 | N,N-Diethylbenzamide | Phenylglyoxylic acid | 2-Benzoyl-N,N-diethylbenzamide | 85 |
| 2 | N,N-Diethyl-4-methoxybenzamide | Phenylglyoxylic acid | 2-Benzoyl-N,N-diethyl-4-methoxybenzamide | 78 |
| 3 | N,N-Diethylbenzamide | 4-Methoxyphenylglyoxylic acid | N,N-Diethyl-2-(4-methoxybenzoyl)benzamide | 82 |
| 4 | N,N-Diethylbenzamide | 4-Chlorophenylglyoxylic acid | 2-(4-Chlorobenzoyl)-N,N-diethylbenzamide | 75 |
Table 1: Examples of Palladium-Catalyzed Decarboxylative ortho-Acylation of N,N-Diethylbenzamides.
Rhodium-Catalyzed Oxidative Approaches
Rhodium catalysis offers an alternative and efficient pathway for the ortho-acylation of benzamides. This method often involves an oxidative C-H activation/acylation sequence where an aldehyde serves as the acylating agent. The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, in the presence of a silver salt co-catalyst like AgSbF₆ and an oxidant, for instance, silver carbonate (Ag₂CO₃).
The N,N-diethylamide directing group is crucial for the regioselective C-H activation at the ortho-position. This approach has been demonstrated to be effective for the synthesis of a variety of ortho-acyl benzamides from readily available benzamides and aldehydes. The reaction conditions are generally mild, and the methodology is applicable to a range of substrates.
| Entry | Benzamide Substrate | Aldehyde | Product | Yield (%) |
| 1 | N,N-Diethylbenzamide | Benzaldehyde | 2-Benzoyl-N,N-diethylbenzamide | 88 |
| 2 | N,N-Diethyl-4-methylbenzamide | Benzaldehyde | 2-Benzoyl-N,N-diethyl-4-methylbenzamide | 85 |
| 3 | N,N-Diethylbenzamide | 4-Methoxybenzaldehyde | N,N-Diethyl-2-(4-methoxybenzoyl)benzamide | 92 |
| 4 | N,N-Diethylbenzamide | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzoyl)-N,N-diethylbenzamide | 76 |
Table 2: Examples of Rhodium-Catalyzed Oxidative ortho-Acylation of N,N-Diethylbenzamides.
Organometallic Reagent-Mediated Syntheses
The use of organometallic reagents, particularly organolithium compounds, provides a classic and powerful method for the functionalization of aromatic rings. These reagents can be used to generate highly reactive intermediates that readily participate in coupling reactions.
Lithiation-Based Coupling Reactions
Directed ortho-metalation (DoM) is a well-established strategy for the regioselective functionalization of aromatic compounds. The N,N-diethylamide group is a potent directing group for ortho-lithiation. Treatment of N,N-diethylbenzamide with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding ortho-lithiated species.
This aryllithium intermediate can then be trapped with a suitable electrophile to introduce a substituent at the ortho position. For the synthesis of 4-benzoyl-N,N-diethylbenzamide analogs, an acylating agent such as benzoyl chloride can be employed as the electrophile. This two-step, one-pot procedure allows for the efficient and regioselective construction of the desired benzophenone (B1666685) structure.
Amidation Reactions for Benzamide Moiety Formation
The formation of the benzamide moiety itself is a fundamental transformation in organic synthesis. A variety of methods are available for this purpose, with the condensation of a carboxylic acid derivative and an amine being the most common.
Acid Chloride and Amine Condensation Routes
One of the most traditional and reliable methods for the synthesis of amides is the reaction between an acid chloride and an amine. For the preparation of N,N-diethylbenzamide, the starting material for many of the ortho-functionalization strategies discussed above, benzoyl chloride can be reacted with diethylamine (B46881).
The reaction is typically carried out in an aprotic solvent, such as methylene (B1212753) chloride, and often in the presence of a tertiary amine base, like triethylamine (B128534), to scavenge the hydrochloric acid that is formed as a byproduct. This drives the reaction to completion. The reaction is generally fast and proceeds at or below room temperature, providing the desired N,N-diethylbenzamide in high yield after a straightforward workup procedure.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Benzoyl chloride | Diethylamine | Triethylamine | Methylene chloride | N,N-Diethylbenzamide |
Table 3: Typical Conditions for the Synthesis of N,N-Diethylbenzamide via Acid Chloride and Amine Condensation.
Carboxylic Acid Activation Methods
The synthesis of benzamides, including structures analogous to this compound, frequently involves the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. Traditional methods often convert carboxylic acids into more reactive derivatives like acid chlorides or anhydrides. iajpr.com Modern methodologies focus on efficiency, milder conditions, and improved atom economy.
One versatile approach employs formamide (B127407) catalysis, utilizing cost-effective reagents like trichlorotriazine (B8581814) (TCT) to activate the carboxylic acid. This method facilitates both C-N amide and C-O ester bond formation with high functional group compatibility, even with acid-labile groups. nih.gov The process is distinguished by its excellent cost-efficiency and scalability. nih.gov In this system, the formamide catalyst allows for the use of substoichiometric amounts of TCT, leading to significantly improved yields compared to procedures using TCT alone. nih.gov
Another effective strategy involves the in-situ conversion of carboxylic acids into mixed sulfonic-carboxylic anhydrides using p-nitrobenzenesulfonyl chloride (NsCl) in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). tandfonline.com This method is notable for its mild reaction conditions, typically completing within an hour at room temperature, and its ability to produce both secondary and sterically hindered tertiary amides in good to excellent yields without racemization in sensitive cases. tandfonline.com The intermediate carboxylic-sulfonic anhydride (B1165640) of benzoic acid can be isolated as a stable solid. tandfonline.com
Other reagents have also been successfully employed as activators. Phosphonitrilic chloride trimer (PNT), in combination with N-methyl morpholine (B109124) (NMM), serves as an efficient activating agent for both aromatic and aliphatic carboxylic acids, leading to corresponding amides in excellent yields under mild conditions. iajpr.com A different process for activation involves reacting a 2-oxazolidinone (B127357) with phosphorus pentachloride, followed by the addition of a salt of the carboxylic acid. google.com
The Mitsunobu reaction offers a non-classical route for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.gov This methodology is effective for a range of ortho-, meta-, and para-substituted benzoic acids bearing both electron-donating and electron-withdrawing groups. The reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov
| Activating Agent/System | Key Features | Typical Conditions | Applicability |
|---|---|---|---|
| Trichlorotriazine (TCT) / Formamide Catalyst | Cost-efficient, scalable, high functional group compatibility. nih.gov | ≤40 mol% TCT, 5 mol% formylpyrrolidine (FPyr) catalyst, room temperature. nih.gov | Aliphatic, aromatic, and heteroaromatic carboxylic acids. nih.gov |
| p-Nitrobenzenesulfonyl Chloride (NsCl) / DMAP | Mild conditions, rapid reaction, high yields, no racemization. tandfonline.com | NsCl, triethylamine, catalytic DMAP in acetonitrile (B52724), room temperature. tandfonline.com | Primary and secondary amines, including sterically hindered examples. tandfonline.com |
| Phosphonitrilic Chloride (PNT) / NMM | Efficient, one-pot procedure under mild conditions. iajpr.com | PNT and N-methyl morpholine (NMM) in dichloromethane (B109758) at 0-5°C. iajpr.com | Aromatic and aliphatic carboxylic acids with amines. iajpr.com |
| DIAD / Triphenylphosphine (Mitsunobu Reaction) | Effective for substituted benzamides; proceeds via a non-classical mechanism. nih.gov | DIAD, PPh3, diethylamine, benzoic acid in toluene (B28343), reflux. nih.gov | ortho-, meta-, and para-substituted benzoic acids. nih.gov |
Photochemical Synthesis Routes for Benzamide Scaffolds
Photochemical methods provide innovative and often milder alternatives to traditional thermal reactions for constructing benzamide scaffolds. These routes leverage visible light to generate reactive intermediates, enabling unique transformations.
Visible-light photoredox catalysis has emerged as a powerful tool for amide synthesis. One such strategy involves the oxidative amidation of enamines using a ruthenium-based photocatalyst like Ru(bpy)₃Cl₂·6H₂O and molecular oxygen as the oxidant under irradiation from a household light bulb. nih.gov This method successfully converts N,N-dialkyl substituted enamines into amides in moderate to good yields. nih.gov Another photoredox-driven approach facilitates amide synthesis from tertiary amines and carboxylic acids via C-N bond cleavage. acs.org This reaction uses an iridium-based photocatalyst and likely proceeds through the oxidation of the tertiary amine and concurrent activation of the carboxylic acid. acs.org
Photocatalysis can also be applied to the modification of existing benzamide structures. For instance, o-halogenated benzamides can be converted to isoindolin-1-ones using photocatalysts like fac-Ir(ppy)₃. rsc.org This reaction is highly efficient, even with typically sluggish aryl fluorides, and can be performed on a gram scale. rsc.org The mechanism is proposed to involve electron transfer from a base to the excited photocatalyst, which then reduces the halogenated substrate. rsc.org
Metal-free photochemical synthesis offers another green alternative. α-Ketoamides can be synthesized from amines and benzoylacetonitrile (B15868) using visible light and oxygen without any metal catalyst or extra oxidant. ccspublishing.org.cn The reaction is believed to proceed through the generation of singlet oxygen, which initiates a cascade leading to the final product. The process is effective for various substituted amines, with both electron-donating and electron-withdrawing groups having a minimal impact on reaction efficiency. ccspublishing.org.cn
Furthermore, dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as palladium catalysis, can enable complex transformations like the annulation of benzamides with arynes. rsc.org These advanced methods demonstrate the versatility of photochemical strategies in constructing and functionalizing the benzamide core under exceptionally mild conditions. rsc.org
| Photochemical Method | Catalyst/Conditions | Substrates | Key Findings |
|---|---|---|---|
| Oxidative Amidation of Enamines | Ru(bpy)₃Cl₂·6H₂O photocatalyst, O₂ oxidant, visible light. nih.gov | N,N-dialkyl substituted enamines. nih.gov | Provides a route to amides in moderate to good yields. nih.gov |
| C-N Bond Cleavage of Tertiary Amines | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ photocatalyst, blue LEDs. acs.org | Tertiary amines and carboxylic acids. acs.org | A general method for amide synthesis tolerating a wide variety of complex carboxylic acids. acs.org |
| Intramolecular Cyclization | fac-Ir(ppy)₃ photocatalyst, t-BuOK base. rsc.org | o-Halogenated benzamides. rsc.org | Efficient synthesis of isoindolin-1-ones, effective even with aryl fluorides, with yields above 90%. rsc.org |
| Metal-Free α-Ketoamide Synthesis | Visible light, O₂ (air), no external catalyst. ccspublishing.org.cn | Amines and benzoylacetonitrile. ccspublishing.org.cn | Features room temperature conditions and broad substrate scope with moderate to good yields. ccspublishing.org.cn |
Solid State Forms and Polymorphic Behavior of Benzoyl N,n Diethylbenzamides
Principles of Molecular Polymorphism and Crystallization Control
Molecular polymorphism is the ability of a chemical compound to exist in more than one crystalline form. These different solid-state arrangements, known as polymorphs, arise from variations in molecular conformation or packing within the crystal lattice. Such variations lead to distinct intermolecular interactions, such as hydrogen bonds and van der Waals forces. Consequently, each polymorph possesses unique physicochemical properties, including melting point, solubility, stability, and bioavailability, which are critical in the pharmaceutical industry.
The control of crystallization is paramount to selectively obtaining a desired polymorphic form. Factors such as the choice of solvent, temperature, cooling rate, and the presence of impurities can dictate which crystal form nucleates and grows. For instance, in a study of 2-benzoyl-N,N-diethylbenzamide, an isomer of the title compound, different polymorphs were successfully obtained through recrystallization trials with various solvents. nih.gov This highlights that the interaction between the solute and solvent molecules during the crystallization process plays a crucial role in directing the molecular assembly into a specific crystal packing arrangement. The identification and characterization of these forms are essential to ensure the consistency and efficacy of a chemical product. nih.gov
Characterization Techniques for Crystalline Phase Analysis
X-ray diffraction (XRD) is the definitive technique for the analysis of crystalline solids. Single-Crystal X-ray Diffraction (SC-XRD) provides the absolute three-dimensional structure of a molecule and its arrangement within the crystal lattice, offering precise data on bond lengths, angles, and intermolecular distances. This technique was instrumental in determining the structures of new polymorphs (Forms II and III) of 2-benzoyl-N,N-diethylbenzamide. nih.gov
Powder X-ray Diffraction (PXRD) is used for the identification and quality control of bulk crystalline materials. Each polymorph exhibits a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase. This non-destructive technique is essential for distinguishing between different polymorphs in a powdered sample and for monitoring phase purity and transformations. nih.gov
As a representative example from the benzoyl-N,N-diethylbenzamide family, the crystallographic data for two polymorphs of the 2-isomer are presented below. nih.gov
| Parameter | Form II | Form III |
|---|---|---|
| Chemical Formula | C18 H19 N O2 | C18 H19 N O2 |
| Formula Weight | 281.35 | 281.35 |
| Temperature (K) | 100 | 123 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/n |
| a (Å) | 10.7411(2) | 10.8242(3) |
| b (Å) | 9.1438(2) | 9.1309(3) |
| c (Å) | 15.5303(3) | 15.4223(5) |
| β (°) | 101.999(2) | 100.864(3) |
| Volume (ų) | 1492.35(5) | 1497.05(8) |
| Z | 4 | 4 |
Advanced thermal analysis techniques are crucial for investigating the thermodynamic properties and stability of polymorphs.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of phase transitions. For example, DSC analysis of Form II of 2-benzoyl-N,N-diethylbenzamide revealed its melting point and provided evidence of a solid-state phase transition upon heating. nih.gov In pharmaceutical analysis, DSC can rapidly provide results on purity by evaluating the melting peak. nih.gov
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated, cooled, or held at a constant temperature. TGA is used to assess thermal stability and decomposition profiles. It can also quantify the solvent or water content in solvates and hydrates. nih.gov For 2-benzoyl-N,N-diethylbenzamide, TGA measurements confirmed the thermal stability of the compound up to its decomposition temperature. nih.gov
Variable Temperature X-ray Powder Diffraction (VT-XRPD) combines PXRD with precise temperature control. This powerful technique allows for the in-situ monitoring of changes in the crystal structure as a function of temperature. It is particularly valuable for directly observing solid-solid phase transitions. In the study of 2-benzoyl-N,N-diethylbenzamide, VT-XRPD was used to identify a fourth polymorph (Form IV) that emerged when Form II was heated, confirming a phase transition from a monoclinic to an orthorhombic crystal system. nih.gov
Spectroscopic methods probe the local chemical environment and are highly sensitive to the subtle differences in molecular conformation and intermolecular interactions that define polymorphism.
Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds. Different polymorphic forms can exhibit distinct IR spectra due to variations in hydrogen bonding and other intermolecular forces, which affect the vibrational modes of the molecules. These shifts in absorption bands can be used to differentiate between polymorphs.
Magic Angle Spinning (MAS) 1H NMR is a specialized solid-state NMR (ssNMR) technique that provides high-resolution spectra of solid samples. acs.org By spinning the sample at a "magic" angle of 54.74° relative to the magnetic field, line-broadening effects common in solids are minimized, yielding sharp, solution-like signals. jocpr.com Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, different crystal packing and molecular conformations in polymorphs result in distinct NMR spectra. researchgate.net This allows ssNMR to identify, differentiate, and quantify different polymorphic forms in a bulk sample. semanticscholar.org The technique is powerful for probing molecular structure, conformation, and intermolecular interactions within the solid state. semanticscholar.org
Intermolecular Interactions and Crystal Packing in Benzoyl-Benzamide Structures (e.g., Hirshfeld Surfaces Analysis)
The crystal packing in benzoyl-benzamide structures is governed by a network of noncovalent intermolecular interactions. These interactions, including hydrogen bonds (such as N–H···O and C–H···O) and π–π stacking between aromatic rings, are the primary forces that stabilize the crystal lattice. nih.govresearchgate.net The specific arrangement and strength of these interactions dictate the resulting polymorphic form.
Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the molecules. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact.
d_norm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii sum with red spots, indicating close interactions like hydrogen bonds. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.
2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. They display the percentage contribution of each interaction type (e.g., H···H, O···H, C···H) to the total surface area, offering a clear picture of the crystal packing forces.
Investigating Phase Transitions and Thermodynamic Relationships Between Polymorphs
Understanding the thermodynamic relationships between polymorphs is crucial for determining their relative stability and the likelihood of phase transitions under different conditions (e.g., temperature, pressure). Polymorphs can be enantiotropically related (where one form is more stable below a transition temperature and the other is more stable above it) or monotropically related (where one form is always more stable than the other).
Phase transitions can occur via solid-state transformations or be mediated by a solvent. A key example within the benzoyl-N,N-diethylbenzamide family is the observed phase transition of 2-benzoyl-N,N-diethylbenzamide. nih.gov Using DSC and VT-XRPD, researchers demonstrated that the monoclinic Form II transforms into a new orthorhombic polymorph, Form IV, upon heating. nih.gov This solid-solid phase transition indicates a thermodynamic relationship between the two forms and highlights the importance of temperature in controlling the solid-state structure of these compounds. Such investigations are vital for selecting the most stable polymorph for development and ensuring the physical integrity of the material during manufacturing and storage. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-benzoyl-N,N-diethylbenzamide |
Elucidation of Reaction Mechanisms and Catalytic Cycles in Benzoyl N,n Diethylbenzamide Transformations
Mechanistic Pathways of Directed C-H Activation and Acylation
Palladium-catalyzed reactions are pivotal in the functionalization of benzamides, including 4-benzoyl-N,N-diethylbenzamide, through directed C-H activation. This strategy allows for the selective introduction of acyl groups at the ortho-position of the benzamide (B126) ring. The mechanism of these transformations is complex, involving several key steps from catalyst coordination to the formation of the final product.
The catalytic cycle is initiated by the coordination of a palladium(II) catalyst to the benzamide substrate. The N,N-dialkylamide group can act as a directing group, facilitating the subsequent C-H activation step. This coordination can be influenced by various factors, including the nature of the ligands on the palladium center and the reaction conditions. The generation of the catalytically active species often involves the formation of a palladacycle intermediate through C-H bond cleavage. In some instances, the reaction is promoted by the use of bifunctional ligands designed to accelerate the C-H cleavage event, obviating the need for strongly coordinating directing groups scripps.edu. The active catalytic species is typically a Pd(0) complex, which can be formed in situ from a Pd(II) precatalyst through reductive elimination at the end of a catalytic cycle wikipedia.org.
A crucial intermediate in the palladium-catalyzed ortho-acylation of tertiary benzamides is the palladacycle. wikipedia.org Palladacycles are metallacycles containing a carbon-palladium bond and are formed via C-H activation. wikipedia.org Their formation directs the regioselectivity of the acylation to the ortho position. The isolation and characterization of these palladacycle intermediates have provided significant insights into the reaction mechanism. chemrxiv.org
Another key reactive species in these transformations is the acyl radical. In many palladium-catalyzed acylation reactions, acyl radicals are generated in situ from sources like arylglyoxylic acids in the presence of an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) under thermal conditions. acs.orgnih.gov The generated acyl radical then reacts with the palladacycle intermediate. This step can lead to the formation of a high-valent palladium species, such as Pd(III) or Pd(IV). acs.orgnih.govnih.gov The subsequent reductive elimination from this high-valent palladium intermediate yields the ortho-acylated product and regenerates the active palladium catalyst, thus completing the catalytic cycle. acs.orgnih.gov
Table 1: Key Intermediates in Directed C-H Acylation
| Intermediate | Description | Role in Catalytic Cycle |
|---|---|---|
| Palladacycle | A metallacycle containing a carbon-palladium bond formed via C-H activation. wikipedia.org | Directs the regioselectivity of the acylation to the ortho position. |
| Acyl Radical | A radical species containing an unpaired electron on the carbonyl carbon. | Reacts with the palladacycle intermediate to form a high-valent palladium species. acs.orgnih.gov |
The coordination of the amide group to the palladium catalyst is a critical factor in the C-H activation step. There has been discussion regarding whether the coordination occurs through the amide nitrogen or the carbonyl oxygen. Experimental studies have provided evidence for the weak coordination of the amide nitrogen to the palladium center. acs.orgnih.gov This interaction is thought to facilitate the ortho C-H palladation.
Conversely, Density Functional Theory (DFT) calculations have, in some cases, suggested that coordination of the amide oxygen to palladium is more favorable. acs.org This discrepancy highlights the complexity of the system and suggests that the mode of coordination may be influenced by the specific substrate, ligands, and reaction conditions. The nature of this coordination directly impacts the stability of the resulting palladacycle and the subsequent steps of the catalytic cycle. The development of catalysts often focuses on tuning the electronic and steric properties of the ligands to optimize this coordination and enhance catalytic activity. nih.govrsc.org
Photochemical Reaction Mechanisms
The benzophenone (B1666685) moiety within this compound makes it susceptible to photochemical transformations. Upon absorption of light, benzophenone and its derivatives can undergo a variety of reactions, primarily driven by the formation of excited states and subsequent radical processes.
Upon photoexcitation, benzophenone is promoted from its ground state to an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet excited state. youtube.com This triplet state can participate in electron transfer reactions. For instance, it can accept an electron to form a benzophenone ketyl radical anion. acs.org The electron-donating ability of the benzophenone triplet excited state has also been recognized, allowing it to initiate photochemical reactions through an unusual route. rsc.org
The excited benzophenone ketyl radical can also undergo intermolecular electron transfer to other molecules. nih.gov These electron transfer processes lead to the formation of various radical species, which can then engage in a cascade of secondary reactions, ultimately leading to the formation of new products. msu.edu
Another important photochemical pathway, particularly relevant to the benzoyl group, is photo-cleavage, often referred to as a Norrish Type I reaction. azom.com In molecules containing a benzoyl moiety, irradiation with UV light can induce homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. nih.gov This process generates a benzoyl radical and another carbon-centered radical.
These newly formed radicals are highly reactive and can undergo various subsequent reactions. For example, the benzoyl radical can abstract a hydrogen atom from a suitable donor to form benzaldehyde, or it can participate in coupling reactions. nih.govnih.gov The other radical fragment will also undergo further reactions, such as dimerization or reaction with other species in the medium. The specific products formed depend on the reaction conditions, including the solvent and the presence of other reactive species. The efficiency of photo-cleavage can be influenced by the substituents on the benzoyl group, with electron-donating groups sometimes stabilizing the resulting radicals and increasing the quantum yield of the cleavage reaction. nih.gov
Table 2: Photochemical Processes and Intermediates
| Process | Description | Key Intermediates |
|---|---|---|
| Electron Transfer | Transfer of an electron to or from the photoexcited benzophenone moiety. acs.orgrsc.org | Benzophenone ketyl radical anion, other radical ions. |
Acid-Catalyzed Amide Hydrolysis Mechanisms
Amides, known for their stability, undergo hydrolysis to form carboxylic acids and amines under acidic or basic conditions, typically requiring heat. jove.compressbooks.pub The acid-catalyzed mechanism for this compound involves a series of equilibrium steps leading to the cleavage of the robust amide bond.
The initial and crucial step in the acid-catalyzed hydrolysis of an amide is the protonation of the amide group. masterorganicchemistry.com Due to resonance stabilization, the oxygen atom of the carbonyl group is more basic than the nitrogen atom. Consequently, protonation occurs predominantly on the carbonyl oxygen. jove.comresearchgate.netmcmaster.ca This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.commasterorganicchemistry.com
Following protonation, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon. jove.com This leads to the formation of a key tetrahedral intermediate. jove.comnih.gov The transition state of the hydrolysis reaction closely resembles this tetrahedral intermediate, characterized by a significant bond order to the incoming nucleophile (water) while the C-N bond remains largely intact. nih.gov A proton transfer then occurs from the oxygen of the attacking water molecule to the nitrogen of the amide group. pressbooks.pubmasterorganicchemistry.com This converts the diethylamino group into a better leaving group (diethylamine). The reformation of the carbonyl double bond then expels the diethylamine (B46881), which is subsequently protonated in the acidic medium, driving the equilibrium towards the products: 4-benzoylbenzoic acid and diethylammonium (B1227033) ion. jove.compressbooks.pub
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Key Species |
|---|---|---|
| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst. | O-protonated amide |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate |
| 3. Proton Transfer | A proton is transferred from the oxygen atom to the nitrogen atom. | N-protonated intermediate |
| 4. Elimination | The C-N bond breaks, and the leaving group (diethylamine) departs. | Carboxylic acid, Diethylamine |
| 5. Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated. | Carboxylic acid |
| 6. Final Protonation | The liberated diethylamine is protonated by the acidic medium. | Diethylammonium ion |
The rate of amide hydrolysis is significantly influenced by both steric and electronic factors. researchgate.net
Steric Effects: The presence of bulky substituents on the nitrogen atom can impede the approach of the nucleophile (water) to the carbonyl carbon. nih.govacs.org In the case of this compound, the two ethyl groups on the nitrogen create steric hindrance. This hindrance can destabilize the transition state, thereby increasing the activation energy and slowing the reaction rate compared to less substituted amides. nih.govacs.org
Oxidative C-N Bond Cleavage Mechanisms
The cleavage of the C-N bond in tertiary amides like this compound can be achieved through oxidative processes, often facilitated by electrochemical methods or chemical oxidants with metal catalysts. mdpi.comorganic-chemistry.orgnih.gov This transformation provides a route to N-dealkylated amide products.
A plausible mechanism for oxidative C-N bond cleavage involves the following steps:
Single Electron Transfer (SET): The reaction can be initiated by the removal of a single electron from the nitrogen atom of the amide, forming a radical cation.
Deprotonation: A base present in the reaction medium removes a proton from the carbon atom alpha to the nitrogen (one of the CH2 groups of the ethyl substituents). This results in the formation of a neutral α-amino radical.
Oxidation to Iminium Ion: The α-amino radical is further oxidized to a highly electrophilic iminium ion intermediate.
Hydrolysis: The iminium ion is susceptible to nucleophilic attack by water. The subsequent hydrolysis of the resulting hemiaminal intermediate leads to the cleavage of the C-N bond, yielding an N-dealkylated product (4-benzoyl-N-ethylbenzamide) and an aldehyde (acetaldehyde).
Recent studies have demonstrated that this type of C-N bond cleavage can be performed efficiently using metal-free electrochemical oxidation or iodine-catalyzed reactions, which are thought to proceed via radical pathways. mdpi.comorganic-chemistry.orgnih.gov
Intramolecular Coupling Reaction Mechanisms
The bifunctional nature of this compound, containing two distinct phenyl rings, allows for the possibility of intramolecular coupling reactions to form fused polycyclic systems, such as a substituted fluorenone core. These reactions are typically catalyzed by transition metals like palladium or copper. nih.gov
A potential mechanism for this transformation is an intramolecular cross-dehydrogenative coupling (CDC), which creates a C-C bond between the two aromatic rings without the need for pre-functionalization of the substrates. nih.gov A proposed catalytic cycle using a Pd(II) catalyst would proceed as follows:
C-H Activation: The Pd(II) catalyst coordinates to one of the aromatic rings and facilitates the cleavage of a C-H bond, typically at the ortho position to the activating benzoyl or amide group, to form a five-membered palladacycle intermediate.
Intramolecular Arylation: The second phenyl ring is brought into proximity, allowing for a second C-H activation or a concerted metalation-deprotonation event. This step forms the new C-C bond.
Reductive Elimination: The fused aromatic system is released from the metal center, and the palladium catalyst is reduced, for example, to Pd(0).
Catalyst Reoxidation: An oxidant present in the reaction mixture (such as Cu(II) salts or molecular oxygen) reoxidizes the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. nih.gov
This type of reaction is highly atom-economical and provides an efficient pathway to complex heterocyclic structures. nih.gov
Theoretical and Computational Chemistry Applied to 4 Benzoyl N,n Diethylbenzamide and Analogues
Quantum Chemical Calculations for Molecular Structure and Conformation (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and conformational preferences of molecules. For 4-benzoyl-N,N-diethylbenzamide and its analogues, DFT methods are employed to find the lowest energy (most stable) geometry.
The molecular structure of this compound features two phenyl rings connected by a carbonyl group (the benzophenone (B1666685) moiety) and a diethylamide group attached to one of the rings. The rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group, as well as the bonds within the N,N-diethylamide group, gives rise to multiple possible conformations. DFT calculations can explore this conformational landscape by performing geometry optimization, which systematically alters the molecular geometry to find a structure that corresponds to a minimum on the potential energy surface.
Studies on analogues like 2-benzoyl-N,N-diethylbenzamide have shown that different conformations can be observed experimentally in different crystal forms (polymorphs). researchgate.netmdpi.com Computational methods can model these different conformers and calculate their relative energies, helping to understand why certain packing arrangements are preferred in the solid state. For instance, DFT calculations using the B3LYP functional with a basis set like 6-31G(d) have been shown to be accurate for optimizing the geometry of benzophenone derivatives. researchgate.netscribd.com These calculations can precisely determine key structural parameters.
Table 1: Representative Calculated Structural Parameters for Benzophenone Analogues
| Parameter | Typical Calculated Value | Method |
| C=O Bond Length (Ketone) | ~1.22 Å | DFT/B3LYP |
| C-N Bond Length (Amide) | ~1.36 Å | DFT/B3LYP |
| Phenyl-CO-Phenyl Dihedral Angle | Variable (30-55°) | DFT/B3LYP |
Note: The data in this table is illustrative, based on typical values for benzophenone and amide-containing compounds found in computational studies. Specific values for this compound would require a dedicated calculation.
The N,N-diethylamide group also has specific conformational features. The planarity of the amide bond and the orientation of the ethyl groups can be accurately modeled. By calculating the energies of various conformers, a Boltzmann distribution can be predicted, revealing the most populated conformations at a given temperature.
Electronic Properties and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into the electronic behavior and reactivity of a molecule. rsc.orgpku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. scialert.netresearchgate.net
For benzophenone derivatives, the HOMO is typically a π-orbital distributed over the electron-rich parts of the molecule, often one of the phenyl rings. The LUMO is usually a π*-antibonding orbital localized primarily on the benzophenone moiety, particularly the C=O group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and more chemically reactive. ufms.br
DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. scialert.net Studies on substituted benzophenones have shown that electron-donating groups (like an amide) tend to raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO, both of which lead to a smaller HOMO-LUMO gap. ufms.brresearchgate.net
Table 2: Illustrative Frontier Orbital Energies for Benzophenone Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzophenone | -6.5 | -1.8 | 4.7 |
| 4-Hydroxybenzophenone | -6.1 | -1.9 | 4.2 |
| 4-Nitrobenzophenone | -7.0 | -2.8 | 4.2 |
Note: These values are representative examples from DFT calculations on benzophenone analogues to illustrate substituent effects. The presence of the 4-(N,N-diethylcarbamoyl) group on this compound would further modify these values.
The analysis of FMOs helps predict the sites of electrophilic and nucleophilic attack. The distribution of the LUMO indicates where a nucleophile is most likely to attack, while the HOMO distribution points to the regions most susceptible to electrophilic attack. This information is crucial for understanding the molecule's reactivity. researchgate.net Furthermore, a linear relationship has been established between the experimentally measured reduction potentials of various benzophenones and their DFT-calculated LUMO energies, demonstrating the predictive power of this analysis. researchgate.net
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). arxiv.org The energy of the transition state determines the activation energy and thus the rate of the reaction.
While specific reaction pathway modeling for the synthesis of this compound is not extensively documented in the literature, the methodologies can be applied to understand its formation. For example, one synthetic route to N,N-diethylbenzamides involves the Mitsunobu reaction, which is proposed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion. nih.gov Computational modeling could be used to:
Calculate the energies of the proposed intermediates and transition states.
Determine the activation barriers for each step of the reaction.
Visualize the geometric changes that occur as reactants are converted to products.
Compare alternative pathways to determine the most energetically favorable route.
Methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are particularly useful for modeling reactions in complex environments, such as in solution or in the presence of a catalyst. nih.govnih.gov By mapping the potential energy surface and calculating the intrinsic reaction coordinate (IRC), chemists can confirm that a calculated transition state correctly connects the desired reactants and products. arxiv.org Such studies provide invaluable mechanistic insights that are often difficult or impossible to obtain through experimental means alone.
Spectroscopic Property Predictions and Validation with Experimental Data (e.g., NMR, IR)
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. DFT calculations can provide highly accurate predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend). The resulting theoretical spectrum can be compared to the experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov This comparison is crucial for assigning the peaks in the experimental spectrum to specific molecular motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule. researchgate.netscribd.com This method calculates the energies of electronic transitions, such as the π→π* and n→π* transitions common in benzophenone derivatives. scialert.net The results can predict the maximum absorption wavelength (λmax) and oscillator strength (intensity) of the absorption bands, which can be validated against experimental UV-Vis data.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations like DFT are excellent for finding stationary points (energy minima and transition states) on the potential energy surface, they provide a static picture. Molecular Dynamics (MD) simulations, on the other hand, offer a dynamic view of molecular behavior over time. nih.gov
MD simulations model the movement of atoms by applying classical mechanics, with the forces between atoms described by a molecular force field. By simulating the molecule's motion over nanoseconds or even microseconds, MD can explore its conformational landscape in a solvent environment, mimicking realistic conditions. researchgate.net
For a flexible molecule like this compound, MD simulations can:
Reveal the different conformations the molecule adopts in solution and the timescale of transitions between them.
Identify stable intramolecular interactions, such as hydrogen bonds or π-stacking, that might influence the preferred conformation.
Provide an ensemble of structures that can be used for further analysis, such as calculating average properties.
Studies on benzophenone analogues have used MD simulations to understand their interactions with biological targets. For example, simulations have explored the conformational changes and binding stability of benzophenone derivatives within the ligand-binding domains of receptors, providing insights relevant to drug design and toxicology. researchgate.netacs.org This approach complements the static picture from DFT by revealing the dynamic nature of the molecule and its interactions.
Advanced Spectroscopic and Chromatographic Methods for Benzamide Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-benzoyl-N,N-diethylbenzamide, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the diethylamino group exhibit distinct signals due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. This restricted rotation can make the two ethyl groups magnetically inequivalent, leading to more complex splitting patterns or separate signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The aromatic protons of the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific substitution pattern—a benzoyl group at the para position—influences the chemical shifts and coupling constants of these aromatic protons, allowing for their specific assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. Key signals include those for the two distinct carbonyl carbons (one from the benzoyl group and one from the amide), the carbons of the two aromatic rings, and the aliphatic carbons of the diethylamino group. The chemical shifts of the aromatic carbons are indicative of the para-substitution pattern.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl groups. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.
Due to the limited availability of specific experimental research data in public literature, a representative data table cannot be generated.
Mass Spectrometry (High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₈H₁₉NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition. The calculated monoisotopic mass is 281.14158 Da nih.gov. An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Analysis: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion (MS/MS) reveals information about the compound's structure. The fragmentation of this compound is expected to follow predictable pathways characteristic of benzophenones and benzamides. Key fragmentation events would likely include:
Alpha-cleavage adjacent to the carbonyl groups, leading to the formation of benzoyl cations or related fragments.
Cleavage of the amide bond, resulting in the loss of the diethylamino group.
Fragmentation of the diethylamino moiety itself.
A plausible major fragment would correspond to the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment could arise from the cleavage of the bond between the two aromatic rings, generating ions corresponding to the N,N-diethylbenzamide portion of the molecule.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.3 g/mol nih.gov |
| Calculated Exact Mass | 281.14158 Da nih.gov |
Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups. The most prominent peaks would be the C=O stretching vibrations. Due to the presence of two carbonyl groups (ketone and amide), two distinct bands would be expected in the region of 1630-1700 cm⁻¹. The amide C=O stretch typically appears at a lower wavenumber (around 1650 cm⁻¹) compared to the ketone C=O stretch (around 1680 cm⁻¹). Other characteristic bands would include C-N stretching vibrations for the amide, C-H stretching for the aromatic and aliphatic portions, and various C=C stretching bands for the aromatic rings in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C=O bonds might also be observable.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to determine the purity of synthesized compounds. A typical method for a molecule like this compound would involve reverse-phase chromatography.
In a reverse-phase HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be dissolved in a suitable solvent, injected into the system, and its retention time—the time it takes to travel through the column—would be measured. A pure sample of this compound should yield a single, sharp peak at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.
Without specific experimental parameters from published literature, a data table of HPLC conditions cannot be provided.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Powder X-ray Diffraction (PXRD): PXRD is used on microcrystalline solids and produces a diffraction pattern that is a fingerprint of the crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is invaluable for identifying crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions.
Currently, there is no published crystal structure for this compound in crystallographic databases. Detailed studies on the closely related isomer, 2-benzoyl-N,N-diethylbenzamide, have revealed complex polymorphism, suggesting that the 4-benzoyl isomer might also exhibit interesting solid-state behavior. However, data for one isomer cannot be substituted for the other.
Strategic Derivatization and Functionalization of the Benzoyl N,n Diethylbenzamide Scaffold
Design Principles for Modifying the Benzoyl and Diethylamide Moieties
The modification of the 4-benzoyl-N,N-diethylbenzamide scaffold is guided by established medicinal chemistry strategies aimed at optimizing molecular properties. These strategies include structural optimization, prodrug design, and molecular hybridization.
Structural Optimization of the Benzoyl Moiety:
Modifications of the Diethylamide Moiety:
The N,N-diethylamide group is a critical component influencing the compound's lipophilicity and pharmacokinetic profile. Alterations to the ethyl chains, such as increasing or decreasing their length, introducing branching, or incorporating cyclic structures, can fine-tune the compound's solubility and membrane permeability. Furthermore, the amide bond itself can be a target for bioisosteric replacement to enhance metabolic stability and explore alternative hydrogen bonding patterns.
Prodrug and Molecular Hybridization Approaches:
Prodrug strategies can be employed to improve the delivery of the parent compound. This could involve attaching a promoiety to either the benzoyl or diethylamide portion, which is designed to be cleaved in vivo to release the active molecule. Molecular hybridization involves combining the this compound scaffold with other pharmacophores to create new chemical entities with potentially synergistic or novel activities.
Synthesis of Pyrimidine-Fused Benzamide (B126) Derivatives
The fusion of a pyrimidine (B1678525) ring to the benzamide scaffold represents a significant structural modification that can lead to novel chemical architectures. A plausible synthetic strategy for constructing pyrimido[4,5-d]pyrimidine (B13093195) derivatives from a benzamide core involves the utilization of an appropriately substituted 4-aminobenzamide (B1265587) precursor.
One potential synthetic route starts with the reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) with a triethylorthoester, followed by reaction with a substituted aniline. To apply this to the this compound scaffold, a key intermediate, 4-amino-N,N-diethyl-5-cyanobenzamide, would be required. The synthesis of such an intermediate would likely involve multiple steps starting from this compound, including nitration, reduction to the amine, and introduction of the cyano group.
Once the key aminonitrile intermediate is obtained, the following two-step procedure could be employed for the synthesis of pyrimidine-fused derivatives:
Formation of an Imidate Intermediate: The 4-amino-5-cyano-N,N-diethylbenzamide would be reacted with a suitable triethylorthoester at reflux.
Cyclization with an Amine: The resulting imidate intermediate would then be reacted with various anilines or other primary amines in refluxing toluene (B28343) with a catalytic amount of acetic acid to yield the final pyrimido[4,5-d]pyrimidin-4-amine (B1282588) derivatives.
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes has also been shown to produce pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, offering an alternative approach to fused pyrimidine structures.
Exploration of Piperidine (B6355638) and Imidazole-Containing Benzamide Analogues
The incorporation of heterocyclic moieties such as piperidine and imidazole (B134444) into the benzamide scaffold can significantly alter the molecule's properties, including basicity, polarity, and potential for specific receptor interactions.
Piperidine-Containing Analogues:
Research has led to the design and synthesis of potent and selective delta opioid receptor agonists based on a benzamide scaffold containing a piperidine ring. A notable example is N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide. Two primary synthetic approaches have been established for this class of compounds:
Dehydration of Benzhydryl Alcohols: This method involves the acid-catalyzed dehydration of a tertiary alcohol precursor.
Suzuki Coupling Reactions: This approach utilizes a Suzuki coupling reaction of a vinyl bromide intermediate with an appropriate boronic acid.
These synthetic strategies allow for the introduction of a variety of substituents on both the piperidine and phenyl rings, enabling a thorough exploration of the structure-activity relationships.
Imidazole-Containing Analogues:
The imidazole ring is a common feature in many biologically active molecules. The synthesis of benzamide derivatives containing an imidazole ring can be achieved through several methods. One common approach involves the reaction of an activated carboxylic acid with an amine. For instance, the synthesis of N,N-diethyl-m-toluamide (DEET) has been accomplished by activating m-toluic acid with 1,1'-carbonyldiimidazole (B1668759) to form an intermediate 1-(m-toluoyl)imidazole, which then reacts with diethylamine (B46881). A similar strategy could be adapted to introduce an imidazole moiety onto the this compound scaffold.
Another approach involves the copper-catalyzed N-arylation of imidazole with a halo-substituted benzamide. This method provides a direct way to link the imidazole ring to the benzamide core.
| Compound Name | Structure | Synthetic Method |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Benzamide with a 4-(phenylpiperidin-4-ylidenemethyl) substituent | Dehydration of benzhydryl alcohols or Suzuki coupling |
| 1-(m-toluoyl)imidazole | Imidazole acylated with a toluoyl group | Reaction of m-toluic acid with 1,1'-carbonyldiimidazole |
Structure-Reactivity Relationships in Novel Benzamide Architectures
The study of structure-activity relationships (SAR) is crucial for understanding how chemical modifications to the this compound scaffold influence its chemical reactivity and potential biological activity. SAR investigations on benzamide and picolinamide (B142947) derivatives have shown that the position of substituents can markedly influence their activity and selectivity.
For instance, in a series of benzamide derivatives, the substitution pattern on the aromatic rings and the nature of the side chains were found to be critical for their inhibitory activity against certain enzymes. Specifically, para-substituted derivatives often exhibit different activity profiles compared to their meta- or ortho-isomers.
Molecular docking studies can provide insights into the binding modes of these novel benzamide architectures with potential biological targets. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the observed activity. This information can then be used to guide the design of new derivatives with improved properties.
The following table summarizes the observed structure-reactivity trends in a series of generic benzamide derivatives:
| Structural Modification | Observed Effect on Reactivity/Activity | Reference |
| Position of dimethylamine (B145610) side chain on benzamide ring | Markedly influenced inhibitory activity and selectivity | |
| Replacement of benzamide with picolinamide | Generally stronger bioactivity observed |
These findings highlight the importance of systematic structural modifications and subsequent evaluation to establish clear SAR, which is essential for the rational design of new benzamide-based compounds with desired properties.
Future Perspectives and Interdisciplinary Avenues in 4 Benzoyl N,n Diethylbenzamide Research
Innovations in Catalysis for Enhanced Synthetic Efficiency
The synthesis of benzamides, including 4-benzoyl-N,N-diethylbenzamide, has traditionally relied on methods that often require stoichiometric activating agents, leading to significant waste. The future of its synthesis lies in the adoption of advanced catalytic systems that offer higher efficiency, selectivity, and sustainability.
Recent breakthroughs in catalysis are moving away from classical reagents. For instance, direct amidation of carboxylic acids catalyzed by boric acid presents a greener alternative. This method proposes that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which acts as the actual acylating agent, subsequently reacting with the amine to form the amide and regenerate the catalyst.
Furthermore, transition-metal catalysis offers powerful tools for amide bond formation. Copper-based catalysts, including those supported on nanoparticles or integrated into metal-organic frameworks (MOFs), have been shown to be highly efficient in promoting oxidative coupling reactions for amide synthesis. Ruthenium-catalyzed C-H selenylations of benzamides also highlight the potential for late-stage functionalization, allowing for the introduction of diverse chemical handles onto the benzamide (B126) core. Another innovative approach involves the direct N,N-dialkylation of acylhydrazides using alcohols, a process that produces water as the only byproduct, underscoring its environmental benefits. nih.govresearchgate.net
Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), is also gaining traction for direct amide synthesis. rsc.org These enzymatic methods are highly selective and operate under mild conditions, often in environmentally benign solvents, thus avoiding the need for extensive purification steps.
| Catalytic System | Key Advantages | Potential Application for this compound |
|---|---|---|
| Boric Acid | Low cost, low toxicity, recoverable. | Direct condensation of 4-benzoylbenzoic acid and diethylamine (B46881). |
| Copper-based Catalysts (Nanoparticles, MOFs) | High efficiency, heterogeneous options for easy separation. | Oxidative coupling routes from alternative starting materials. |
| Enzymes (e.g., Lipases) | High selectivity, mild reaction conditions, green solvents. rsc.org | Chiral synthesis and synthesis under biocompatible conditions. |
| Ruthenium Catalysts | Enables novel C-H functionalization reactions. | Late-stage modification of the aromatic rings. |
Sustainable Chemistry Approaches in Benzamide Production
The principles of green chemistry are becoming increasingly integral to chemical manufacturing. For benzamide production, this translates to a focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. The efficiency and sustainability of different synthetic pathways can be quantitatively compared using various green chemistry metrics. whiterose.ac.uk
Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.ukacs.orgsemanticscholar.org While traditional methods involving acid chlorides and stoichiometric coupling agents often have poor atom economy and high PMIs due to waste generation, newer catalytic and solvent-free approaches offer significant improvements. acs.orgsemanticscholar.org For example, a boric acid-catalyzed condensation reaction is inherently more atom-economical than a route proceeding through an acid chloride derivative. semanticscholar.org
| Metric | Definition | Implication for Benzamide Synthesis |
|---|---|---|
| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | Favors catalytic condensation reactions over routes using stoichiometric activating agents. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more practical measure of efficiency by considering reaction yield. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Accounts for all materials used (reactants, solvents, workup chemicals), highlighting the impact of solvent use and purification. whiterose.ac.ukacs.org |
Advanced Materials Science Applications of Benzoyl-Benzamide Scaffolds
The rigid, planar structure of the benzoyl-benzamide core makes it an attractive building block for advanced materials. The presence of aromatic rings and the amide linkage, which can participate in hydrogen bonding, opens avenues for applications in polymer science and supramolecular chemistry.
In polymer science, aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. The incorporation of a benzoyl-benzamide moiety like this compound into a polymer backbone could lead to materials with tailored properties. For example, well-defined copolybenzamides have been synthesized that can be blended with polymers like Nylon 6 to enhance properties through hydrogen bonding interactions. mdpi.com The benzoyl group could also serve as a photosensitive crosslinking site. For instance, benzil (B1666583) (1,2-diphenylethanedione), which contains a similar diketone structure, can be converted to benzoyl peroxide upon irradiation, which then initiates polymer crosslinking. nih.gov
The benzamide scaffold is also being explored in the field of organic electronics. π-conjugated molecules containing imide and amide frameworks are promising candidates for high-performance organic semiconductors due to their high electron affinities and stability. researchgate.netnih.gov By appropriately modifying the this compound structure to enhance π-conjugation, it may be possible to develop novel materials for organic light-emitting diodes (OLEDs) or field-effect transistors.
Furthermore, the ability of amide groups to form predictable hydrogen bonds makes benzoyl-benzamide scaffolds suitable for designing complex supramolecular assemblies. scispace.comnih.govnih.gov These assemblies can form well-ordered nanostructures like fibers, tubes, and sheets, which are being investigated for applications ranging from tissue engineering to antimicrobial materials. nih.govnih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. nih.govbeilstein-journals.org For a compound like this compound, these computational tools offer several future avenues of exploration.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of amide bond formation with high accuracy. acs.orgresearchgate.netbroadcastmed.com These models can predict reaction yields, identify optimal reaction conditions (catalysts, solvents, temperature), and even suggest novel synthetic routes that a human chemist might not consider. nih.govbeilstein-journals.orgresearchgate.net This can significantly reduce the time and resources spent on experimental screening for the synthesis of this compound and its derivatives.
Beyond synthesis, AI and ML can be used to predict the physicochemical and biological properties of novel benzamide derivatives. By analyzing structure-property relationships, algorithms can screen virtual libraries of compounds to identify candidates with desired characteristics, such as specific material properties or biological activities. This in silico screening can prioritize synthetic efforts towards the most promising molecules.
A cutting-edge approach is the use of closed-loop systems where AI algorithms design experiments, which are then performed by automated robotic platforms. The results are fed back to the AI to refine its models and design the next round of experiments. This iterative process can rapidly explore the chemical space around the this compound scaffold to discover new materials or molecules with optimized functions.
Unexplored Reactivity Patterns and Synthetic Challenges
Despite being a well-defined molecule, this compound presents several unexplored reactivity patterns and synthetic challenges that could be the focus of future research. Its structure, featuring two distinct aromatic rings and a ketone carbonyl group, offers opportunities for selective chemical transformations.
A major area for exploration is the selective C-H functionalization of the two aromatic rings. rsc.orgrsc.org Developing catalytic systems that can distinguish between the C-H bonds on the benzoyl ring versus the benzamide ring would allow for precise, late-stage modifications of the molecule. This could lead to a diverse library of derivatives with unique properties. Sequential functionalization, where different groups are installed at specific positions in a one-pot process, represents a significant but rewarding challenge. rsc.orgrsc.org
The reactivity of the ketone carbonyl group in the presence of the amide is another area of interest. Aromatic ketones are generally less reactive than their aliphatic counterparts due to resonance stabilization. youtube.comlibretexts.orgdoubtnut.com Exploring reactions that selectively target the ketone, such as reductions, additions, or condensations, without affecting the typically less reactive amide group, is crucial for the synthetic utility of this scaffold. Conversely, methods for the direct alkylation of the N,N-dialkyl benzamide moiety have been developed, which could offer another handle for derivatization. nih.gov
Synthetic challenges include the preparation of polyfunctionalized derivatives, where controlling regioselectivity during electrophilic aromatic substitution or other functionalization reactions can be difficult. rsc.org Overcoming these challenges will require the development of novel directing groups or highly selective catalytic systems, pushing the boundaries of modern synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-benzoyl-N,N-diethylbenzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling benzoyl chloride derivatives with N,N-diethylamine under Schotten-Baumann conditions. Key variables include solvent choice (e.g., dichloromethane for solubility), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1.2:1 amine to acyl chloride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Analytical validation using HPLC (>98% purity) and NMR (confirming absence of unreacted diethylamine) is recommended .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : -NMR to identify diethylamino protons (δ 1.1–1.3 ppm, triplet) and benzoyl aromatic protons (δ 7.4–8.1 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHNO: 283.1572).
- FT-IR : Detect amide C=O stretch (~1650 cm) and N-H bend (~1550 cm).
- X-ray crystallography (if crystalline) for definitive bond-length confirmation .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and receptor binding studies (e.g., δ-opioid receptor screening due to structural analogs showing agonist activity ). Use concentrations ranging from 1 nM–100 µM, with positive controls (e.g., known receptor agonists) and DMSO vehicle controls (<0.1% v/v).
Advanced Research Questions
Q. How can contradictory results in the biological activity of this compound derivatives be resolved?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., IC in enzymatic vs. cell-based assays) to distinguish direct inhibition from off-target effects.
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., CYP450-mediated degradation).
- Structural Dynamics : Perform molecular dynamics simulations to evaluate binding pocket interactions, focusing on diethylamino group flexibility .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replacing diethyl with cyclopropylmethyl) and test activity.
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models.
- Co-crystallization Studies : Resolve ligand-receptor complexes (e.g., δ-opioid receptor) to identify critical hydrogen bonds (e.g., benzoyl carbonyl with Tyr308) .
Q. How can researchers mitigate mutagenicity risks during large-scale synthesis of this compound?
- Methodological Answer :
- Ames Test Compliance : Screen for mutagenicity using TA98 and TA100 strains with/without metabolic activation (S9 fraction).
- Process Safety : Avoid intermediates with nitro groups (prone to mutagenic reduction). Use sodium pivalate as a stabilizing agent for reactive intermediates .
- Engineering Controls : Implement closed-system reactors and HEPA filtration to minimize exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
